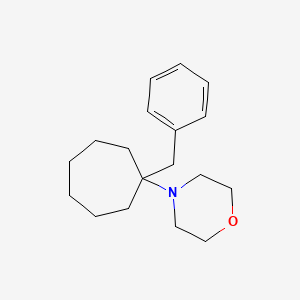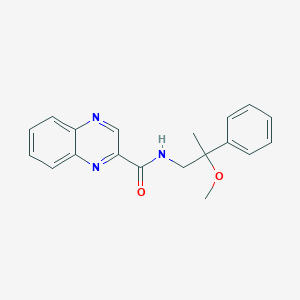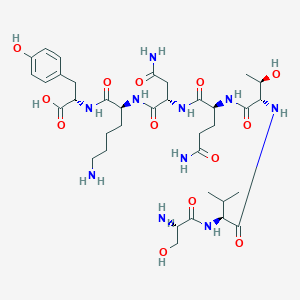
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nitrogen atoms of the carboxamide functional groups at the 1 and 4 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,4-dinitronaphthalene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Groups: The nitro groups in 1,4-dinitronaphthalene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1,4-diaminonaphthalene.
Acylation: The 1,4-diaminonaphthalene is then acylated with dimethyl oxalate in the presence of a base such as sodium methoxide to form the desired compound, N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of naphthalene-1,4-diamine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Naphthalene-1,4-diamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diamine: Contains amino groups instead of carboxamide groups, leading to different biological and chemical behavior.
Dimethoxynaphthalene derivatives: Compounds with similar methoxy groups but different substituents at other positions on the naphthalene ring.
Propriétés
Numéro CAS |
856017-37-3 |
|---|---|
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
1-N,4-N-dimethoxy-1-N,4-N-dimethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-17(21-3)15(19)13-9-10-14(16(20)18(2)22-4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Clé InChI |
SJFOIFXCBJVAGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=C(C2=CC=CC=C21)C(=O)N(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)

![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)

![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)




